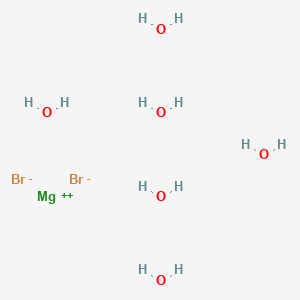

Magnesiumbromidehexahydrate

Descripción

BenchChem offers high-quality Magnesiumbromidehexahydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Magnesiumbromidehexahydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

13446-53-2 |

|---|---|

Fórmula molecular |

Br2H2MgO |

Peso molecular |

202.13 g/mol |

Nombre IUPAC |

magnesium;dibromide;hydrate |

InChI |

InChI=1S/2BrH.Mg.H2O/h2*1H;;1H2/q;;+2;/p-2 |

Clave InChI |

VWQUXHVMSWBXML-UHFFFAOYSA-L |

SMILES |

O.O.O.O.O.O.[Mg+2].[Br-].[Br-] |

SMILES canónico |

O.[Mg+2].[Br-].[Br-] |

Otros números CAS |

13446-53-2 |

Sinónimos |

Magnesium Bromide Hexahydrate; Magnesium Dibromide Hexahydrate; |

Origen del producto |

United States |

Foundational & Exploratory

Magnesium bromide hexahydrate synthesis from magnesium oxide

An In-Depth Technical Guide to the Synthesis of Magnesium Bromide Hexahydrate from Magnesium Oxide

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of magnesium bromide hexahydrate (MgBr₂·6H₂O) from magnesium oxide (MgO) and hydrobromic acid (HBr). Designed for researchers, chemists, and professionals in drug development, this document elucidates the core chemical principles, offers a detailed step-by-step experimental protocol, and outlines robust methods for product characterization and quality control. The causality behind experimental choices is explained to ensure both reproducibility and a deep understanding of the process. Safety protocols and troubleshooting are also addressed in detail, establishing a self-validating system for producing high-purity MgBr₂·6H₂O for advanced applications.

Introduction and Strategic Importance

Magnesium bromide (MgBr₂) is a significant inorganic compound with diverse applications, ranging from its use as a Lewis acid catalyst in complex organic syntheses to its role in medicinal chemistry.[1][2] In its hydrated form, particularly as magnesium bromide hexahydrate (MgBr₂·6H₂O), it serves as a readily available and stable source of bromide and magnesium ions. Its applications include acting as a mild sedative and anticonvulsant for treating nervous disorders, and as a catalyst in the synthesis of various pharmaceutical intermediates.[2][3]

The synthesis from magnesium oxide offers a direct, reliable, and atom-economical route, utilizing a common, stable, and inexpensive basic oxide. This guide provides an authoritative framework for this synthesis, focusing on the practical execution, safety, and validation required in a professional laboratory setting.

Foundational Chemical Principles & Stoichiometry

The synthesis of magnesium bromide from magnesium oxide is a classic acid-base neutralization reaction. Magnesium oxide, a basic oxide, reacts with the strong acid, hydrobromic acid, to yield a salt (magnesium bromide) and water.[2][4]

The balanced molecular equation is: MgO(s) + 2HBr(aq) → MgBr₂(aq) + H₂O(l)

The resulting aqueous solution of magnesium bromide is then carefully concentrated and cooled to crystallize the desired hexahydrate product: MgBr₂(aq) + 6H₂O(l) → MgBr₂·6H₂O(s)

Stoichiometric Considerations: The reaction proceeds in a 1:2 molar ratio of magnesium oxide to hydrobromic acid. In practice, it is often advantageous to use a slight excess of magnesium oxide. This ensures the complete neutralization of the highly corrosive hydrobromic acid, simplifying purification. The unreacted MgO can be easily removed by filtration, as it is insoluble in water.

Table 1: Properties of Core Reactants and Product

| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Density (g/cm³) | Key Properties |

|---|---|---|---|---|---|

| Magnesium Oxide | MgO | 40.30 | White powder | 3.58 | Basic oxide, low water solubility |

| Hydrobromic Acid | HBr | 80.91 | Colorless to pale yellow liquid (48% aq. solution) | ~1.49 | Strong, corrosive acid |

| Magnesium Bromide Hexahydrate | MgBr₂·6H₂O | 292.20 | Colorless monoclinic crystals[1] | 2.07[1] | Hygroscopic solid, highly soluble in water[2] |

Synthesis Workflow: From Reactant to Purified Crystal

The overall process can be visualized as a multi-stage workflow, beginning with the controlled reaction and culminating in the isolation of the purified crystalline product.

Caption: Overall workflow for the synthesis of Magnesium Bromide Hexahydrate.

Detailed Experimental Protocol

This protocol is based on a 0.5 mole scale synthesis. All operations involving hydrobromic acid must be performed inside a certified chemical fume hood.

Materials and Equipment:

-

Magnesium Oxide (MgO), high purity (≥99%)

-

Hydrobromic Acid (HBr), 48% aqueous solution

-

Deionized (DI) Water

-

1000 mL Beaker

-

500 mL Graduated Cylinder

-

Magnetic Stirrer and Stir Bar

-

Heating Mantle or Hot Plate

-

Thermometer

-

Buchner Funnel and Vacuum Flask

-

Filter Paper (Whatman No. 1 or equivalent)

-

Crystallizing Dish

-

Desiccator with a suitable desiccant (e.g., Drierite)

Step-by-Step Methodology:

-

Reactant Preparation (Stoichiometry in Action):

-

Weigh 22.17 g (0.55 mol, 10% molar excess) of magnesium oxide powder and place it into the 1000 mL beaker. The use of a slight excess of MgO ensures that all the hydrobromic acid is consumed.

-

Add approximately 200 mL of DI water to the beaker to create a slurry. Place the beaker on a magnetic stirrer and begin stirring to ensure the MgO is well-suspended.

-

-

Controlled Neutralization (Managing Exothermicity):

-

Measure approximately 225 mL of 48% hydrobromic acid (contains ~1.0 mol of HBr).

-

Crucial Step: Slowly add the hydrobromic acid to the stirred MgO slurry in small portions (e.g., 20-25 mL at a time) over a period of 30-45 minutes. The neutralization reaction is exothermic; monitor the temperature and maintain it below 60°C to prevent excessive fuming of HBr. An ice bath can be used for cooling if necessary.

-

Continue stirring for 1-2 hours after the final addition of HBr to ensure the reaction goes to completion. The solution should become clear or slightly hazy, with the excess white MgO powder visible.

-

-

Purification by Filtration:

-

Allow the solution to cool to room temperature.

-

Set up a vacuum filtration apparatus using the Buchner funnel and vacuum flask.

-

Filter the solution to remove the unreacted excess magnesium oxide. Wash the filter cake with a small amount of DI water (10-20 mL) to recover any entrained product solution.

-

The resulting filtrate is a clear, aqueous solution of magnesium bromide.

-

-

Solution Concentration:

-

Transfer the filtrate to a clean beaker and place it on a hot plate.

-

Gently heat the solution to approximately 80-90°C to evaporate excess water. Do not boil vigorously.

-

Concentrate the solution until its volume is reduced by about half, or until the first signs of crystal formation are observed on the surface or upon cooling a small sample on a watch glass. Over-concentration can lead to a solid mass instead of well-defined crystals.

-

-

Crystallization:

-

Transfer the hot, concentrated solution to a crystallizing dish.

-

Cover the dish with a watch glass and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, well-defined crystals.

-

Once at room temperature, place the dish in an ice bath or refrigerator (4°C) for several hours (or overnight) to maximize the yield of crystalline MgBr₂·6H₂O.

-

-

Isolation and Drying:

-

Isolate the colorless, monoclinic crystals by vacuum filtration.

-

Wash the crystals sparingly with a small amount of ice-cold DI water to remove any residual soluble impurities.

-

Break the vacuum and press the crystals gently with a clean spatula to remove as much water as possible.

-

Spread the crystals on a watch glass and place them in a desiccator to dry to a constant weight. Magnesium bromide hexahydrate is hygroscopic and should be stored in a tightly sealed container.[5]

-

Caption: Chemical transformation from reactants to the final hexahydrate complex.

Characterization and Quality Control

A self-validating protocol requires rigorous confirmation of the product's identity and purity.

Table 2: Analytical Methods for Product Validation

| Method | Purpose | Expected Outcome |

|---|---|---|

| Visual Inspection | Preliminary check for purity | Colorless, transparent, monoclinic crystals. Absence of white powder (unreacted MgO). |

| Qualitative Ion Tests | Confirm presence of Mg²⁺ and Br⁻ ions | For Mg²⁺: Addition of NaOH solution yields a white precipitate (Mg(OH)₂).[6]For Br⁻: Acidifying with HNO₃ then adding AgNO₃ yields a pale yellow precipitate (AgBr).[6] |

| FTIR Spectroscopy | Identify functional groups and water of hydration | Broad absorption band in the 3000-3600 cm⁻¹ region (O-H stretching) and a peak around 1600-1650 cm⁻¹ (H-O-H bending), confirming the presence of water of crystallization. |

| Thermogravimetric Analysis (TGA) | Quantify water of hydration | Stepwise mass loss upon heating, corresponding to the sequential removal of the six water molecules. The total mass loss should be ~37% (6 * 18.02 / 292.20). The dehydration process occurs in stages.[7] |

| X-ray Diffraction (XRD) | Confirm crystal structure and phase purity | The diffraction pattern should match the known monoclinic structure of MgBr₂·6H₂O.[1][7] The structure is characterized by discrete [Mg(H₂O)₆]²⁺ octahedra.[7][8] |

Critical Safety, Handling, and Waste Disposal

Hazard Overview:

-

Hydrobromic Acid (48%): Highly corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Handle only in a fume hood with appropriate PPE.

-

Magnesium Oxide: Can cause mild irritation to the eyes and respiratory tract upon inhalation of dust.

-

Magnesium Bromide Hexahydrate: Irritating to skin, eyes, and the respiratory tract.[5]

Table 3: Mandatory Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

|---|---|---|

| Eye Protection | Chemical splash goggles and a face shield | Protects against splashes of corrosive HBr. |

| Hand Protection | Acid-resistant gloves (e.g., neoprene or nitrile) | Prevents chemical burns from HBr. |

| Body Protection | Chemical-resistant lab coat | Protects skin and clothing from spills. |

Handling Procedures:

-

Always add acid to the water/slurry, never the other way around, to control the exothermic reaction.

-

Ensure adequate ventilation at all times.

-

Store hydrobromic acid away from bases and metals.

-

Store the final hygroscopic product in a tightly sealed container to prevent moisture absorption.

Waste Disposal:

-

The neutralized and filtered magnesium oxide can typically be disposed of as solid waste, pending local regulations.

-

Any excess or spilled hydrobromic acid must be neutralized with a suitable base (e.g., sodium bicarbonate) before disposal. The resulting solution should be disposed of according to institutional and local environmental regulations.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution |

| Low Crystal Yield | 1. Incomplete reaction.2. Solution was not sufficiently concentrated.3. Cooling was too rapid or insufficient. | 1. Ensure sufficient reaction time and stirring.2. Concentrate the solution further before cooling.3. Allow for slow cooling to room temperature before refrigeration. |

| Product is a solid mass, not crystalline | Solution was over-concentrated before cooling. | Re-dissolve the mass in a minimum amount of hot DI water and repeat the concentration and crystallization steps more carefully. |

| Final product is cloudy or contains white powder | Inefficient filtration of excess MgO. | Re-dissolve the product in DI water, heat to ensure dissolution, and re-filter while hot. Recrystallize from the clear filtrate. |

| Yellowish tinge to crystals | Impurities in the hydrobromic acid (often trace iron or free bromine). | Use a higher purity grade of HBr. The product can be purified by recrystallization. |

Conclusion

The synthesis of magnesium bromide hexahydrate from magnesium oxide and hydrobromic acid is a robust and scalable laboratory procedure. By carefully controlling the reaction exotherm, ensuring the complete removal of unreacted starting material, and employing a controlled crystallization process, high-purity MgBr₂·6H₂O can be reliably produced. The analytical validation methods outlined in this guide provide a framework for ensuring the final product meets the stringent quality standards required for its application in scientific research and pharmaceutical development.

References

-

ChemBK. (n.d.). Magnesium bromide hexahydrate, for analysis. Retrieved from [Link]

-

Wikipedia. (n.d.). Magnesium bromide. Retrieved from [Link]

-

Hennings, E., Schmidt, H., & Voigt, W. (2013). Crystal structures of hydrates of simple inorganic salts. I. Water-rich magnesium halide hydrates MgCl2·8H2O, MgCl2·12H2O, MgBr2·6H2O, MgBr2·9H2O, MgI2·8H2O and MgI2·9H2O. Acta Crystallographica Section C: Crystal Structure Communications, 69(Pt 11), 1292–1300. Retrieved from [Link]

-

Salt Analysis Guide. (n.d.). Magnesium Bromide Analysis. Retrieved from [Link]

-

BYJU'S. (n.d.). Properties Of Magnesium bromide Formula. Retrieved from [Link]

-

Collegedunia. (n.d.). Magnesium Bromide: Chemical Formula, Properties & Uses. Retrieved from [Link]

-

ResearchGate. (n.d.). Dehydration of Magnesium Bromide Hexahydrate Studied by in situ X-Ray Powder Diffraction. Retrieved from [Link]

-

thescienceteacher.co.uk. (n.d.). Synthesis of magnesium oxide and calculation of percentage yield. Retrieved from [Link]

-

Slideshare. (n.d.). Magnesium bromide. Retrieved from [Link]

-

Formula, S. (2023, December 19). Magnesium Bromide Formula. Retrieved from [Link]

Sources

- 1. Magnesium bromide - Wikipedia [en.wikipedia.org]

- 2. Magnesium Bromide Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 3. byjus.com [byjus.com]

- 4. collegedunia.com [collegedunia.com]

- 5. prochemonline.com [prochemonline.com]

- 6. saltanalysis.com [saltanalysis.com]

- 7. researchgate.net [researchgate.net]

- 8. Crystal structures of hydrates of simple inorganic salts. I. Water-rich magnesium halide hydrates MgCl2·8H2O, MgCl2·12H2O, MgBr2·6H2O, MgBr2·9H2O, MgI2·8H2O and MgI2·9H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Crystal Structure & Physicochemical Characterization of Magnesium Bromide Hexahydrate (MgBr2·6H2O)

Executive Technical Summary

Magnesium Bromide Hexahydrate (MgBr2[1][2][3][4]·6H2O) is a hygroscopic coordination complex typically crystallizing in the monoclinic system. Unlike its anhydrous counterpart, which serves as a potent Lewis acid in organic synthesis, the hexahydrate is defined by a distinct

Understanding this structure is critical for:

-

Pharmaceutical Formulation: Predicting hydrate stability zones and preventing deliquescence in drug products.

-

Process Chemistry: Managing thermal dehydration steps to generate anhydrous catalysts without hydrolysis side-reactions (formation of Mg(OH)Br).

Crystallographic Architecture

The crystal structure of MgBr2[2][3][4][5][6]·6H2O is isostructural with Magnesium Chloride Hexahydrate (MgCl2[7]·6H2O) and Magnesium Bromide Chloride Hexahydrate (MgClBr[2][3][4][7][8]·6H2O).[1][2][4][7] It does not contain direct Mg–Br bonds; rather, it exists as a salt of the hexaaquamagnesium(II) complex.

Unit Cell Parameters

The lattice crystallizes in the Monoclinic system with Space Group C2/m (No. 12).

| Parameter | Value (Approx.) | Description |

| Crystal System | Monoclinic | Low symmetry characteristic of hydrated alkaline earth halides. |

| Space Group | Centrosymmetric; Mg sits on a special position with high symmetry. | |

| Primary axis length. | ||

| Secondary axis length. | ||

| Tertiary axis length. | ||

| The monoclinic angle deviating from orthogonality. | ||

| Z | 2 | Two formula units per unit cell. |

Data derived from comparative analysis with isomorphous MgCl2·6H2O structures [1, 2].[1][2][3][4][7][8][9]

Coordination Geometry

The structural core is the

-

Central Atom: Magnesium (Mg²⁺) adopts a near-perfect octahedral coordination geometry.

-

Ligands: Six water molecules coordinate via oxygen atoms.

-

Counter-Ions: Bromide ions (Br⁻) are located in the lattice interstices (second coordination sphere). They are not bonded to Mg but are held by an extensive network of O–H···Br hydrogen bonds.

Hydrogen Bonding Network

The stability of the crystal relies entirely on hydrogen bonding. The hydrogen atoms of the coordinated water molecules act as donors, while the bromide ions act as acceptors. This network is susceptible to disruption by thermal energy, leading to the stepwise release of water (see Section 4).

Experimental Protocol: Single Crystal XRD

Analyzing MgBr2[2][3][4][5][6][10]·6H2O requires specific handling due to its deliquescent nature (it absorbs moisture from air until it dissolves) and efflorescent potential (losing water) in dry environments.

Workflow Logic (DOT Visualization)

Figure 1: Critical workflow for handling hygroscopic MgBr2·6H2O crystals.[1][3][4] Speed and temperature control are the primary variables for success.

Step-by-Step Methodology

-

Crystal Selection:

-

Protocol: Transfer bulk material into a petri dish containing perfluoropolyether oil (e.g., Fomblin®) or Paratone-N oil.

-

Reasoning: The oil creates a hydrophobic barrier, preventing immediate water absorption from the atmosphere which destroys crystallinity.

-

-

Mounting:

-

Protocol: Select a block-like crystal (approx. 0.2 x 0.2 x 0.2 mm) using a MiTeGen loop.

-

Reasoning: Minimize crystal size to reduce absorption effects, as Bromine is a heavy absorber of X-rays (

is high).

-

-

Data Collection (Cryogenic):

-

Protocol: Place immediately into a 100 K nitrogen stream. Use Molybdenum (Mo) radiation (

Å). -

Reasoning:

-

100 K: Freezes the water molecules in place, reducing thermal vibration ellipsoids and allowing precise location of Hydrogen atoms (critical for defining the H-bond network).

-

Mo Source: Copper (Cu) radiation is often absorbed too strongly by Bromine, leading to systematic errors. Mo is "harder" and penetrates better.

-

-

-

Refinement:

-

Metric: Aim for an R-factor (

) < 5%. -

Check: Verify the H-atom positions using a difference Fourier map. They should point towards the Br ions.[10]

-

Thermal Stability & Phase Transitions

Understanding the dehydration profile is essential for drying processes. MgBr2[1][2][3][4][5][6][10][11]·6H2O does not simply lose water; it undergoes competitive hydrolysis.

Dehydration Pathway

The material follows a stepwise dehydration similar to MgCl2·6H2O [3, 4].[1][3][4][7]

| Temperature Range | Transition | Reaction Type |

| RT – 70°C | Loss of 2 weakly bound waters. | |

| 100°C – 150°C | Loss of 2 structural waters. | |

| > 170°C | Risk Zone: Competitive Hydrolysis. |

The Hydrolysis Risk

At temperatures above 170°C, the water of hydration can react with the bromide anion rather than simply evaporating.

-

Implication: If you attempt to dry MgBr2·6H2O in an oven to get anhydrous MgBr2, you will likely generate Magnesium Hydroxybromide (MgOHBr) and corrosive HBr gas.

-

Solution: Dehydration must be performed under a stream of dry HBr gas or HCl gas (if mixed halide is acceptable) to suppress hydrolysis, or using chemical drying agents (e.g., thionyl chloride) for organic applications.

Structural Connectivity Diagram

The following diagram illustrates the connectivity that defines the hexahydrate's properties: the isolation of the Mg ion from the Br ion by a "water cage."

Figure 2: Connectivity map showing the First Coordination Sphere (Mg-Water) and Second Coordination Sphere (Water-Bromide).

References

-

Andress, K. R., & Gundermann, J. (1934).[4] Die Kristallstrukturen von MgCl2[2][3][4]·6H2O und MgBr2[1][3][4]·6H2O.[1][3][4][7] Zeitschrift für Kristallographie - Crystalline Materials, 87(1-6), 345-369.

-

Goodyear, J., & Ali, S. A. D. (1969).[4] The crystal structure of MgClBr.6H2O.[2][4] Acta Crystallographica Section B, 25(12), 2664.[4]

-

Hennings, E., Schmidt, H., & Voigt, W. (2013).[2] Crystal structures of hydrates of simple inorganic salts.[2][3] I. Water-rich magnesium halide hydrates MgCl2[2][3][7]·8H2O, MgCl2[2][3]·12H2O, MgBr2[2]·6H2O... Acta Crystallographica Section C, 69(11), 1292-1300.[2]

-

Huang, Y., et al. (2011).[9] Thermal Decomposition Mechanism of MgCl2[7][8][9]·6H2O.[1][3][4][7] (Contextual reference for isostructural decomposition pathways).

Sources

- 1. buy Magnesium bromide hexahydrate Crystalline manufacturers - FUNCMATER [funcmater.com]

- 2. Crystal structures of hydrates of simple inorganic salts. I. Water-rich magnesium halide hydrates MgCl2·8H2O, MgCl2·12H2O, MgBr2·6H2O, MgBr2·9H2O, MgI2·8H2O and MgI2·9H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.iucr.org [journals.iucr.org]

- 5. m.youtube.com [m.youtube.com]

- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. Magnesium bromide - Wikipedia [en.wikipedia.org]

Lewis acid properties of Magnesium bromide etherate

Title: Magnesium Bromide Etherate (

Content Type: Technical Whitepaper / Application Guide Audience: Synthetic Organic Chemists, Process Chemists, and Drug Discovery Scientists.[1]

Executive Summary: The "Goldilocks" Lewis Acid

In the landscape of Lewis acids, Magnesium Bromide Etherate (

This guide moves beyond basic reactivity to explore the reagent's primary utility: Chelation Control . By locking flexible substrates into rigid transition states,

Physicochemical Profile & Comparative Data

is a coordination complex where magnesium adopts a tetrahedral or octahedral geometry depending on solvent and substrate concentration. Its efficacy stems from the lability of the ether ligands, which are readily displaced by carbonyl or epoxide oxygens.Table 1: Comparative Lewis Acidity & Coordination Potential

| Feature | |||

| Acidity Strength | Mild / Moderate | Strong | Very Strong |

| Coordination Mode | Bidentate (Chelating) | Monodentate | Bidentate/Multidentate |

| Oxophilicity | High | High | Extreme |

| Functional Tolerance | High (tolerates esters, acetals) | Low (cleaves protecting groups) | Low (acid sensitive) |

| Stereo-Outcome | Chelation Control (Cram) | Steric Control (Felkin-Anh) | Variable (often Chelation) |

| Primary Risk | Hygroscopic (deactivates fast) | Corrosive / Volatile | Aggressive / HCl release |

Mechanistic Core: The Power of Chelation

The defining characteristic of

The Chelation vs. Felkin-Anh Divergence

In nucleophilic additions to chiral

-

Monodentate Acids (

): Follow the Felkin-Anh model . The nucleophile attacks from the least hindered face, placing the electronegative group anti to the incoming nucleophile to minimize electronic repulsion. -

Bidentate Acids (

): Follow the Cram-Chelate model . The Mg atom coordinates simultaneously to the carbonyl oxygen and the

Visualization: Chelation Control Pathway

Caption:

Key Synthetic Applications

A. The Mukaiyama Aldol Reaction

is the reagent of choice for syn-selective aldol reactions involving silyl enol ethers and-

Mechanism: The Mg(II) ion coordinates to both the aldehyde carbonyl and the resident chiral auxiliary (or

-heteroatom), organizing a rigid chair-like transition state. -

Outcome: High diastereoselectivity (

dr) favoring the syn isomer, contrasting with the anti products often obtained with non-chelating Lewis acids or thermal conditions.[4]

B. Regioselective Epoxide Ring Opening

acts as both the catalyst (Lewis acid) and the reagent (source of nucleophilic bromide).-

Reaction: Conversion of epoxides to bromohydrins.

-

Selectivity:

-

Terminal Epoxides: Attack primarily at the less substituted carbon (

-like) due to steric governance. -

Activated Epoxides (Styrenyl/Carbonyl-conjugated): Attack often shifts to the more substituted carbon due to stabilization of the developing positive charge in the transition state (borderline

). -

Advantage:[2] The reaction proceeds under neutral/mild conditions, avoiding the rearrangement side-products common with HBr.

-

C. Diels-Alder Cycloadditions

In cycloadditions involving bidentate dienophiles (e.g.,

Experimental Protocol: Preparation of Fresh

Critical Note: Commercial

Method: Reaction of Magnesium turnings with 1,2-Dibromoethane (DBE).[1][3]

Safety Warning: This reaction is exothermic and generates ethylene gas . Ensure adequate venting and cooling capacity.

Workflow Diagram

Caption: Step-by-step protocol for generating active anhydrous

Detailed Steps:

-

Setup: Equip a 3-neck flask with a reflux condenser, addition funnel, and nitrogen inlet. Flame dry the apparatus.

-

Charge: Add Magnesium turnings (1.1 equiv, typically 25-30 mmol) and anhydrous diethyl ether (approx. 3-4 mL/mmol Mg).

-

Initiation: Add a small aliquot (0.5 mL) of 1,2-dibromoethane (1.0 equiv total).

-

Tip: If the reaction does not start (no bubbling/turbidity), gently warm with a heat gun or add a single crystal of iodine.

-

-

Addition: Once the reaction initiates (vigorous bubbling of ethylene), add the remaining 1,2-dibromoethane dropwise to maintain a gentle reflux without external heating.

-

Maturation: After addition, stir for 1 hour. A biphasic system or a white precipitate (depending on concentration) indicates formation. The ether layer contains the active species.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Stereoselectivity | Moisture contamination (hydrolysis to HBr/Mg(OH)2) | Flame dry glassware; use freshly distilled ether. Ensure Mg is in excess. |

| No Reaction Initiation | Oxidized Mg surface | Activate Mg with Iodine ( |

| Variable Yields | "Aged" Reagent | Do not store solution >1 week. Prepare fresh for critical steps. |

| Side Reactions (Rearrangement) | Acid too strong (trace HBr) | Add a proton scavenger (e.g., 2,6-di-tert-butylpyridine) if the substrate is acid-sensitive. |

References

-

Evans, D. A., et al. (1991). Chelation-controlled aldol reactions: The role of Magnesium Bromide.[2][3][4][5] Journal of the American Chemical Society. Link

-

Mukaiyama, T. (1982). The Mukaiyama Aldol Reaction: Lewis Acid Catalysis.[2][6] Organic Reactions.[1][2][3][5][6][7][8][9][10][11] Link

-

Eisch, J. J. (1981). Organometallic Syntheses: Preparation of Magnesium Bromide Etherate. Academic Press. Link

-

Ranu, B. C. (1995). Regioselective cleavage of epoxides with MgBr2. Journal of Organic Chemistry. Link

-

BenchChem. (2025).[2] Comparative Guide to Magnesium Bromide Ethyl Etherate and Other Lewis Acids.Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05058K [pubs.rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. US2446408A - Preparation of anhydrous ether - Google Patents [patents.google.com]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

Hygroscopic nature of Magnesium bromide hexahydrate

An In-Depth Technical Guide to the Hygroscopic Nature of Magnesium Bromide Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium bromide hexahydrate (MgBr₂·6H₂O) is a compound defined by its profound interaction with atmospheric moisture. Its hygroscopic and deliquescent properties are not mere physical curiosities but are critical parameters that dictate its handling, storage, stability, and utility across various scientific disciplines. In pharmaceutical development, where precision and stability are paramount, a thorough understanding of a compound's hygroscopicity is essential to mitigate risks associated with chemical degradation, physical instability, and altered bioavailability. This guide provides a detailed exploration of the core principles governing the hygroscopic behavior of MgBr₂·6H₂O, offering field-proven experimental protocols and insights for its characterization and management.

Introduction: The Phenomenon of Hygroscopicity

Hygroscopicity refers to the ability of a substance to attract and hold water molecules from the surrounding environment, either through absorption or adsorption.[1] This phenomenon is a critical consideration in material science and drug development, as uncontrolled moisture uptake can significantly impact a material's physical and chemical properties.[1][2]

Magnesium bromide (MgBr₂) is an inorganic salt that most commonly exists in its hydrated form, Magnesium bromide hexahydrate (MgBr₂·6H₂O).[3][4] This colorless, crystalline solid is renowned for its strong hygroscopic nature, readily absorbing atmospheric moisture to the point of deliquescence—the process where a substance absorbs so much moisture that it dissolves into a liquid solution.[3][5] This inherent property makes MgBr₂·6H₂O a subject of interest and a potential challenge in applications ranging from organic synthesis, where it acts as a catalyst, to its use in medicine as a sedative.[3][6]

Physicochemical and Structural Foundation

The hygroscopic behavior of MgBr₂·6H₂O is fundamentally linked to its physicochemical properties and crystal structure. The strong affinity of the magnesium ion for water molecules is the primary driver of its water-absorbing capacity.

Key Physicochemical Properties

The following table summarizes the essential properties of both anhydrous magnesium bromide and its hexahydrate form.

| Property | Magnesium Bromide (Anhydrous) | Magnesium Bromide Hexahydrate |

| Chemical Formula | MgBr₂ | MgBr₂·6H₂O |

| Molar Mass | 184.113 g/mol [6][7] | 292.204 g/mol [6][7] |

| Appearance | White hygroscopic hexagonal crystals[4][7] | Colorless monoclinic crystals[4][7] |

| Density | 3.72 g/cm³[6][7] | 2.07 g/cm³[6][7] |

| Melting Point | 711 °C[6][7] | 172.4 °C (decomposes)[7] |

| Solubility in Water | 102 g/100 mL[7] | 316 g/100 mL (at 0 °C)[4][7] |

| Solubility in Other Solvents | Ethanol: 6.9 g/100 mL; Methanol: 21.8 g/100 mL[4][7] | Soluble in alcohol and acetone[5] |

The Crystal Structure: A Framework for Hydration

The crystal structure of MgBr₂·6H₂O provides a clear explanation for its hydrated state. In this form, the magnesium cation (Mg²⁺) is not directly bonded to the bromide anions (Br⁻). Instead, it is octahedrally coordinated by six water molecules, forming a distinct [Mg(H₂O)₆]²⁺ complex. The bromide anions are located in the crystal lattice but are unbonded to the magnesium ion.[8]

This coordination chemistry is central to its hygroscopic nature. The energy released upon the formation of these strong ion-dipole interactions between the Mg²⁺ cation and water molecules (hydration enthalpy) is a powerful thermodynamic driving force for water absorption.

Mechanism and Thermodynamics of Water Sorption

The interaction of MgBr₂·6H₂O with atmospheric water vapor is a dynamic process governed by the ambient relative humidity (RH).

-

Adsorption: At low RH, water molecules initially adsorb onto the surface of the crystal.

-

Absorption & Deliquescence: As the RH increases, the salt absorbs more water, eventually reaching its Deliquescence Relative Humidity (DRH) . The DRH is the specific RH above which a substance will absorb enough water to form a saturated aqueous solution. For highly hygroscopic salts like magnesium halides, this value is typically low. For instance, the analogous compound magnesium chloride hexahydrate (MgCl₂·6H₂O) has a DRH of approximately 33% at room temperature.[9] Above this critical RH, MgBr₂·6H₂O will continue to absorb water until equilibrium is reached with the ambient water vapor pressure.

The overall process can be visualized as a phase transition from a solid to an aqueous solution, driven by the strong thermodynamic favorability of hydrating the Mg²⁺ and Br⁻ ions.

Thermal Dehydration and Structural Transitions

When heated, MgBr₂·6H₂O undergoes a stepwise dehydration process, losing its waters of hydration to form a series of lower hydrates before finally yielding the anhydrous salt. This process is not a simple, single-step event but a sequence of structural transformations.

X-ray powder diffraction studies have shown that heating MgBr₂·6H₂O initiates a sequence of transitions to tetrahydrate, dihydrate, and monohydrate forms within specific, overlapping temperature ranges.[8]

-

MgBr₂·6H₂O (Hexahydrate): Stable up to ~332 K. Characterized by discrete [Mg(H₂O)₆]²⁺ octahedra.[8]

-

MgBr₂·4H₂O (Tetrahydrate): Forms between 332 K and 367 K. The structure changes to discrete MgBr₂(H₂O)₄ octahedra, where bromide ions are now directly coordinated to the magnesium.[8]

-

MgBr₂·2H₂O (Dihydrate): Forms between 361 K and 380 K. The structure consists of single chains of edge-sharing MgBr₄(H₂O)₂ octahedra.[8]

-

MgBr₂·H₂O (Monohydrate): Forms between 375 K and 390 K. The structure is composed of double chains of edge-sharing MgBr₅(H₂O) octahedra.[8]

This dehydration pathway highlights the progressive replacement of coordinated water molecules by bromide anions, leading to significant changes in the crystal structure.

Caption: Stepwise thermal dehydration of Magnesium bromide hexahydrate.

Experimental Protocols for Hygroscopicity Assessment

Quantifying the hygroscopic nature of a material is crucial for establishing safe handling procedures and predicting its stability. The following are standard, self-validating protocols for this purpose.

Protocol: Static Gravimetric Analysis (Saturated Salt Slurry Method)

This method provides a reliable way to determine equilibrium moisture content at various fixed relative humidity points.

Causality: Saturated aqueous solutions of different salts maintain a constant and known RH in a sealed headspace. By exposing a sample to these environments and measuring its mass change, a moisture sorption isotherm can be constructed.

Methodology:

-

Prepare Humidity Chambers: Place saturated slurries of various salts (e.g., lithium chloride, magnesium chloride, sodium chloride, potassium nitrate) into separate sealed desiccators or chambers to create environments of known, fixed RH.

-

Sample Preparation: Accurately weigh a sample of finely ground MgBr₂·6H₂O (approx. 0.20 g) into a pre-weighed container.[10]

-

Exposure: Place the sample containers into each humidity chamber.

-

Equilibration: Allow the samples to equilibrate at a constant temperature (e.g., 25 °C) for a period sufficient to reach a constant mass (typically 24-72 hours). Mass should be checked periodically until three consecutive readings are stable.

-

Data Analysis: Calculate the percentage of mass gain at each RH point relative to the initial dry mass. Plot the moisture content (%) versus RH (%) to generate the sorption isotherm.

Caption: Workflow for determining hygroscopicity via the static method.

Protocol: Dynamic Vapor Sorption (DVS)

DVS is a high-throughput, automated method that provides a detailed and precise measurement of moisture sorption and desorption kinetics.[11]

Causality: A DVS instrument generates a continuous flow of a carrier gas (e.g., nitrogen) with a precisely controlled relative humidity. An ultramicrobalance measures the sample's mass change in real-time as the RH is systematically ramped up and down.

Methodology:

-

Sample Loading: Place a small, accurately weighed sample (5-15 mg) onto the DVS sample pan.

-

Drying Stage: The sample is first dried under a stream of 0% RH gas until a stable mass is achieved. This establishes the initial dry mass.

-

Sorption Phase: The instrument is programmed to increase the RH in discrete steps (e.g., 10% increments from 0% to 90% RH). At each step, the system holds the RH constant until the sample's mass equilibrates ( dm/dt reaches a predefined low value).

-

Desorption Phase: After reaching the maximum RH, the process is reversed, decreasing the RH in steps back to 0% to measure moisture loss.

-

Data Analysis: The software automatically plots the change in mass (%) versus the target RH, generating detailed sorption and desorption isotherms. Hysteresis between the two curves provides insight into the material's interaction with water.

Implications for Drug Development and Research

The pronounced hygroscopicity of MgBr₂·6H₂O and similar materials has significant consequences in a pharmaceutical context.[1]

-

Chemical Stability: Absorbed moisture can act as a solvent or a reagent, promoting hydrolysis or other degradation pathways of moisture-sensitive Active Pharmaceutical Ingredients (APIs) or excipients.[12][13]

-

Physical Stability: Moisture uptake can induce physical transformations such as deliquescence, caking of powders (adversely affecting flowability and dose uniformity), and changes in crystal structure (polymorphism), which can alter solubility and bioavailability.

-

Manufacturing and Handling: In manufacturing processes like milling, high humidity can make materials tough and difficult to process.[1] The hygroscopic nature necessitates strict environmental controls (low humidity) during processing, packaging, and storage to ensure product quality and shelf-life.[2]

-

Storage: MgBr₂·6H₂O must be stored in tightly sealed containers in a cool, dry, well-ventilated area away from moisture and incompatible substances like strong oxidizing agents.[14][15]

Conclusion

Magnesium bromide hexahydrate serves as a compelling model for understanding the profound impact of hygroscopicity on a chemical compound. Its behavior is dictated by a combination of strong thermodynamic driving forces for hydration and a crystal structure that readily accommodates water molecules. For scientists and researchers, particularly in the pharmaceutical industry, a quantitative understanding of this property is not optional—it is a mandatory prerequisite for ensuring material integrity, process control, and the development of stable, effective products. The application of validated methodologies like static gravimetric analysis and Dynamic Vapor Sorption is essential for characterizing this critical material attribute and implementing effective control strategies.

References

-

GeeksforGeeks. (2023). Magnesium Bromide Formula - Structure, Properties, Uses, Sample Questions. [Link]

-

Gupta, D., et al. (2015). Hygroscopic behavior of NaCl–MgCl2 mixture particles as nascent sea-spray aerosol surrogates and observation of efflorescence during humidification. Atmospheric Chemistry and Physics. [Link]

- Choudhary, A., et al. (2010). A Hitherto Unknown Phenomenon of Increase in the Rate of Moisture Gain by a Hygroscopic Substance in the Presence of a Non-Hygroscopic Water Soluble Substance. Asian Journal of Pharmaceutics.

-

Klimm, C., et al. (2010). Dehydration of Magnesium Bromide Hexahydrate Studied by in situ X-Ray Powder Diffraction. ResearchGate. [Link]

-

de Oliveira, G. A., et al. (2016). Hygroscopic behavior and degree of caking of grugru palm (Acrocomia aculeata) powder. PMC. [Link]

-

Prathyusha, V., et al. (2019). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. [Link]

-

Quora. (2010). Hygroscopy: How is the hygroscopicity of a substance determined, chemically?. [Link]

-

Materials Project. mp-30034: MgBr2 (Trigonal, P-3m1, 164). [Link]

-

ChemBK. Magnesium bromide hexahydrate, for analysis. [Link]

-

Wikipedia. Magnesium bromide. [Link]

-

BYJU'S. Properties Of Magnesium bromide Formula. [Link]

-

Harper College. Material Safety Data Sheet Magnesium bromide hexahydrate. [Link]

-

Seraj, S., et al. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

-

Brainly. (2024). Write the equation for the lattice enthalpy of magnesium bromide and calculate the.... [Link]

-

Taylor & Francis Online. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. [Link]

Sources

- 1. pharmainfo.in [pharmainfo.in]

- 2. tandfonline.com [tandfonline.com]

- 3. CAS 7789-48-2: Magnesium bromide | CymitQuimica [cymitquimica.com]

- 4. Magnesium Bromide Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 5. chembk.com [chembk.com]

- 6. byjus.com [byjus.com]

- 7. Magnesium bromide - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. ACP - Hygroscopic behavior of NaClâMgCl2 mixture particles as nascent sea-spray aerosol surrogates and observation of efflorescence during humidification [acp.copernicus.org]

- 10. Hygroscopic behavior and degree of caking of grugru palm (Acrocomia aculeata) powder - PMC [pmc.ncbi.nlm.nih.gov]

- 11. quora.com [quora.com]

- 12. asiapharmaceutics.info [asiapharmaceutics.info]

- 13. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. prochemonline.com [prochemonline.com]

- 15. dept.harpercollege.edu [dept.harpercollege.edu]

An In-Depth Technical Guide to the Thermal Decomposition of Magnesium Bromide Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the thermal decomposition of magnesium bromide hexahydrate (MgBr₂·6H₂O), a process of significant interest in various fields, including materials science and pharmaceutical development. As a compound that is both highly hygroscopic and thermally sensitive, a thorough understanding of its decomposition pathway is critical for its effective handling, storage, and application.

Introduction: The Nature of Magnesium Bromide Hexahydrate

Magnesium bromide hexahydrate is a white, crystalline solid that readily absorbs moisture from the atmosphere.[1] In its hydrated form, the magnesium ion is coordinated by six water molecules, forming a stable octahedral complex.[2] The thermal stability of this compound is a key consideration in its use as a catalyst in organic synthesis and in pharmaceutical formulations where it may be used as a sedative or for the preparation of other bromide compounds.[1] The application of heat initiates a multi-stage decomposition process, involving dehydration, hydrolysis, and ultimately, the formation of magnesium oxide.

The Stepwise Thermal Decomposition Pathway

The thermal decomposition of magnesium bromide hexahydrate is not a simple, one-step process. It proceeds through a series of distinct stages, each characterized by the loss of water molecules and, at higher temperatures, the evolution of hydrogen bromide gas due to hydrolysis. While the decomposition pathway is analogous to that of magnesium chloride hexahydrate, the specific temperatures and intermediates are unique to the bromide salt.[2][3]

The decomposition can be broadly categorized into three main phases:

-

Initial Dehydration: The process begins with the sequential loss of water of hydration, forming a series of lower hydrates.

-

Hydrolysis and Oxybromide Formation: As the temperature increases, the remaining water molecules react with the magnesium bromide in a process known as hydrolysis, leading to the formation of magnesium oxybromide intermediates.

-

Final Decomposition to Oxide: At the highest temperatures, the magnesium oxybromide decomposes to the final, stable product, magnesium oxide.

The following diagram illustrates the proposed thermal decomposition pathway of magnesium bromide hexahydrate:

Caption: Proposed thermal decomposition pathway of Magnesium Bromide Hexahydrate.

Stage 1: Dehydration to Lower Hydrates

The initial phase of decomposition involves the stepwise removal of water molecules. This process has been studied using in situ X-ray powder diffraction, revealing the formation of distinct lower hydrates at specific temperature ranges.[2]

-

MgBr₂·6H₂O → MgBr₂·4H₂O + 2H₂O(g): The first two molecules of water are lost in the temperature range of approximately 59°C to 94°C (332 K to 367 K).[2]

-

MgBr₂·4H₂O → MgBr₂·2H₂O + 2H₂O(g): A further two water molecules are released between approximately 88°C and 107°C (361 K to 380 K).[2]

-

MgBr₂·2H₂O → MgBr₂·H₂O + H₂O(g): The fifth water molecule is driven off in the temperature range of about 102°C to 117°C (375 K to 390 K).[2]

It is important to note that these temperature ranges can overlap, indicating that multiple dehydration reactions may occur simultaneously.[2]

Stage 2: Hydrolysis and Formation of Magnesium Oxybromide

Upon further heating, typically above 160°C, the remaining water of hydration can react with the magnesium bromide in a process known as thermal hydrolysis.[2] This reaction leads to the formation of magnesium hydroxybromide (Mg(OH)Br) and the evolution of hydrogen bromide gas.

MgBr₂·H₂O(s) → Mg(OH)Br(s) + HBr(g)

The formation of magnesium oxybromide intermediates, such as Mg₂(OH)₃Br·4H₂O, has been confirmed through synthesis and characterization studies, lending support to this step in the decomposition pathway.

Stage 3: Final Decomposition to Magnesium Oxide

The final stage of the thermal decomposition involves the breakdown of the magnesium oxybromide intermediate to form the stable end product, magnesium oxide (MgO).[2] This typically occurs at temperatures exceeding 400°C.

2Mg(OH)Br(s) → 2MgO(s) + 2HBr(g)

or, if a different oxybromide is formed:

Mg₂(OH)₃Br·4H₂O(s) → 2MgO(s) + HBr(g) + 5H₂O(g)

The final product, magnesium oxide, is a white, thermally stable solid.[2]

Quantitative Analysis of Thermal Decomposition

Thermogravimetric analysis (TGA) is a key technique for quantifying the mass loss at each stage of the decomposition process. By comparing the experimental mass loss with the theoretical values, the stoichiometry of the decomposition reactions can be confirmed.

| Decomposition Step | Temperature Range (°C) | Theoretical Mass Loss (%) | Gaseous Products |

| MgBr₂·6H₂O → MgBr₂·4H₂O | ~59 - 94 | 12.33 | 2H₂O |

| MgBr₂·4H₂O → MgBr₂·2H₂O | ~88 - 107 | 12.33 | 2H₂O |

| MgBr₂·2H₂O → MgBr₂·H₂O | ~102 - 117 | 6.16 | H₂O |

| MgBr₂·H₂O → Mg(OH)Br | > ~160 | 27.70 (of HBr) | HBr |

| 2Mg(OH)Br → 2MgO | > ~400 | 55.40 (of HBr from Mg(OH)Br) | HBr |

| Overall: MgBr₂·6H₂O → MgO | > 400 | 86.20 | 5H₂O + 2HBr |

Note: Theoretical mass loss is calculated based on the molecular weights of the respective species. The mass loss for hydrolysis steps depends on the specific intermediate formed and the subsequent decomposition pathway.

Experimental Analysis Techniques

A combination of analytical techniques is essential for a comprehensive understanding of the thermal decomposition of magnesium bromide hexahydrate.

Thermogravimetric Analysis and Differential Scanning Calorimetry (TGA/DSC)

TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow associated with thermal transitions. Together, they provide quantitative data on mass loss and the endothermic/exothermic nature of the decomposition steps.

The following diagram outlines a typical experimental workflow for TGA/DSC analysis:

Caption: Experimental workflow for TGA/DSC analysis.

Experimental Protocol for TGA/DSC Analysis:

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground magnesium bromide hexahydrate into a clean, tared alumina or platinum crucible.

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible into the TGA/DSC instrument.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative side reactions.

-

Set the temperature program: typically, a linear heating rate of 10°C/min from ambient temperature to a final temperature of around 600°C is suitable to observe the complete decomposition.

-

-

Data Acquisition: Initiate the TGA/DSC run and record the mass change and heat flow as a function of temperature.

-

Data Analysis:

-

Analyze the resulting TGA curve to determine the onset and end temperatures of each mass loss step.

-

Calculate the percentage mass loss for each step.

-

Analyze the corresponding DSC curve to identify endothermic or exothermic peaks associated with each mass loss, corresponding to dehydration, hydrolysis, and decomposition.

-

X-ray Powder Diffraction (XRD)

XRD is a powerful technique for identifying the crystalline phases of the solid intermediates and the final product of the decomposition. By performing XRD analysis on samples heated to different temperatures corresponding to the steps observed in the TGA, the chemical identity of each solid-state species in the decomposition pathway can be confirmed.

Experimental Protocol for XRD Analysis:

-

Sample Preparation:

-

Heat separate samples of magnesium bromide hexahydrate in a furnace to specific temperatures corresponding to the plateaus observed in the TGA curve (e.g., after the first, second, and third dehydration steps, and after the final decomposition).

-

Allow the samples to cool to room temperature in a desiccator to prevent rehydration.

-

Gently grind the resulting solid to a fine powder.

-

-

Data Acquisition:

-

Mount the powdered sample on a zero-background sample holder.

-

Collect the XRD pattern over a suitable 2θ range (e.g., 10-80°) using a diffractometer with Cu Kα radiation.

-

-

Data Analysis:

-

Compare the obtained XRD patterns with standard diffraction patterns from a database (e.g., the ICDD Powder Diffraction File) to identify the crystalline phases present at each temperature. This will confirm the formation of MgBr₂·4H₂O, MgBr₂·2H₂O, MgBr₂·H₂O, any magnesium oxybromide intermediates, and the final MgO product.

-

Safety and Handling Considerations

Magnesium bromide hexahydrate is an irritant to the skin, eyes, and respiratory system.[4][5][6] It is also hygroscopic and should be stored in a tightly sealed container in a cool, dry place.[6] When handling this compound, appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[5] All handling procedures should be performed in a well-ventilated area or a fume hood to avoid inhalation of dust.[6] The thermal decomposition of magnesium bromide hexahydrate produces hydrogen bromide gas, which is corrosive and toxic. Therefore, all thermal decomposition experiments must be conducted in a well-ventilated fume hood.

Conclusion

The thermal decomposition of magnesium bromide hexahydrate is a complex, multi-step process involving dehydration to form lower hydrates, followed by hydrolysis to produce magnesium oxybromide intermediates, and finally, decomposition to magnesium oxide at elevated temperatures. A thorough understanding of this pathway, facilitated by analytical techniques such as TGA/DSC and XRD, is crucial for the effective and safe utilization of this compound in scientific research and industrial applications. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for professionals working with this versatile but sensitive material.

References

Sources

Technical Guide: Spectroscopic Characterization of MgBr₂·6H₂O

This guide outlines the comprehensive spectroscopic characterization of Magnesium Bromide Hexahydrate (MgBr₂[1]·6H₂O), designed for researchers in pharmaceutical development and materials science.[1] It moves beyond standard textbook descriptions to address the practical challenges of handling this highly hygroscopic salt and interpreting its dynamic spectral features.[1]

Executive Summary & Material Directives

Magnesium Bromide Hexahydrate (MgBr₂[1][2][3][4][5]·6H₂O) is a deliquescent ionic solid consisting of

Critical Quality Attribute (CQA): The hydration state. MgBr₂ is unstable in ambient air, rapidly absorbing moisture to form higher hydrates or deliquescing into a brine.[1] Conversely, improper drying leads to hydrolysis, forming Mg(OH)Br and HBr.[1] Accurate characterization requires strict environmental control. [1]

Handling Protocol (The "Zero-Background" Rule)

-

Storage: Store in a desiccator over

or in a nitrogen-filled glovebox. -

Preparation: All sample loading for solid-state analysis (IR/Raman/SSNMR) must occur in a humidity-controlled environment (<10% RH).[1]

-

Validation: Verify sample integrity visually; the crystals should remain colorless and monoclinic. Any "wet" appearance indicates lattice collapse.[1]

Vibrational Spectroscopy: IR and Raman

Vibrational spectroscopy is the primary tool for confirming the coordination geometry of the

A. Theoretical Framework

The vibrational spectrum is dominated by the internal modes of the coordinated water molecules and the external lattice modes (Mg-O interactions).[1]

-

Infrared (IR): Sensitive to the dipole changes in O-H stretching and bending.[1]

-

Raman: Sensitive to the polarizability changes, specifically the symmetric breathing mode of the

octahedron.

B. Experimental Protocols

Protocol 1: FT-IR (Nujol Mull Technique)

Rationale: KBr pellets are unsuitable because the high pressure and hygroscopicity of KBr can alter the hydration state of MgBr₂.

-

Environment: Nitrogen-purged glove bag.

-

Mull Prep: Grind 10 mg of MgBr₂·6H₂O with dry Nujol (mineral oil) in an agate mortar until a milky suspension forms.

-

Mounting: Sandwich the mull between two ZnSe or CsI windows (KBr windows may fog due to moisture transfer).[1]

-

Acquisition: 4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution.[1]

Protocol 2: Raman Spectroscopy (Sealed Capillary)

-

Loading: Load the crystalline powder into a 1.0 mm glass capillary tube inside a glovebox.

-

Sealing: Flame-seal the capillary tip immediately.[1]

-

Excitation: Use 532 nm or 785 nm laser (avoid UV to prevent bromide oxidation).[1] Keep power <50 mW to prevent local heating and dehydration.[1]

C. Data Interpretation & Assignment

The following table summarizes the expected spectral fingerprint for the hexahydrate phase.

| Mode Assignment | Frequency (IR) cm⁻¹ | Frequency (Raman) cm⁻¹ | Structural Insight |

| ν(OH) Stretch | 3200–3550 (Broad, Strong) | 3200–3500 (Medium) | Indicates H-bonding strength.[1] Lower freq = stronger H-bond to Br⁻.[1] |

| δ(HOH) Bend | 1600–1650 (Medium) | 1630 (Weak) | Scissoring mode of coordinated water.[1] |

| ρ(H₂O) Rock/Wag | 450–800 (Broad) | ~500–700 (Weak) | Librational modes; highly sensitive to crystal packing.[1] |

| ν(Mg-O) Sym.[1] Stretch | < 200 (Far IR) | 350–370 (Strong, Sharp) | The "Fingerprint" Peak. |

| Lattice Modes | < 150 | < 150 | Interactions between the cation octahedra and Br⁻ anions.[1] |

Analyst Note: The Raman peak at ~360 cm⁻¹ is the diagnostic confirmation of the intact hexaaqua magnesium species. Disappearance or shifting of this peak indicates dehydration.[1]

Nuclear Magnetic Resonance (NMR)

NMR provides insight into the dynamics of the water ligands and the electronic environment of the magnesium ion.

A. Solution State NMR (¹H)

-

Solvent:

(Note: MgBr₂ dissociates completely).[1] -

Observation: A single peak for HDO/H₂O.

-

Chemical Shift:

ppm (referenced to TSP).[1][6] -

Utility: Primarily for purity assay.[1] Integration of the water peak relative to an internal standard (e.g., maleic acid) determines the exact hydration number (n in MgBr₂[1]·nH₂O).[1][4]

B. Solid-State NMR (SSNMR) - The Advanced Frontier

Solid-state NMR allows observation of the intact crystal lattice.[1]

Protocol 3: ²⁵Mg MAS NMR

Rationale: ²⁵Mg is a quadrupolar nucleus (spin 5/2, low natural abundance 10%).[1] It requires high magnetic fields (>11.7 T) to resolve the quadrupolar lineshape.[1]

-

Rotor Packing: Zirconia rotor (4 mm), packed in a glovebox.

-

Spinning Speed: 10–12 kHz.

-

Reference: 1.0 M

(aq) set to 0 ppm. -

Pulse Sequence: Hahn Echo or QCPMG (to enhance sensitivity).

| Nucleus | Chemical Shift (δ) | Line Shape | Interpretation |

| ¹H | 4.0 – 5.0 ppm | Broad Gaussian | Rigid water network.[1] "Mobile" surface water appears as a sharper component atop the broad peak.[1] |

| ²⁵Mg | ~0 ppm (± 5 ppm) | Quadrupolar Powder Pattern | Indicates octahedral symmetry.[1] Large deviations from 0 ppm or high asymmetry ( |

Integrated Characterization Workflow

The following diagram illustrates the decision logic for characterizing MgBr₂·6H₂O, ensuring data integrity from sample prep to final analysis.

Figure 1: Integrated spectroscopic workflow for the validation of Magnesium Bromide Hexahydrate, emphasizing environmental control.

References

-

Vibrational Dynamics of Hydrated Magnesium Ions

-

Solid State NMR of Magnesium

-

Proton NMR of Hydrated Magnesium Salts

-

General Properties and Safety

Sources

- 1. Magnesium bromide - Wikipedia [en.wikipedia.org]

- 2. buy Magnesium bromide hexahydrate Crystalline manufacturers - FUNCMATER [funcmater.com]

- 3. Magnesium Bromide Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 4. CAS 7789-48-2: Magnesium bromide | CymitQuimica [cymitquimica.com]

- 5. Computational and Experimental 1H-NMR Study of Hydrated Mg-Based Minerals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Magnesium bromide hexahydrate, 99% | Br2H12MgO6 | CID 16211022 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Nomenclature: A Comprehensive Guide to the Synonyms of Magnesium Bromide Hexahydrate

For researchers, scientists, and professionals in drug development, precision in chemical terminology is paramount. The unambiguous identification of a chemical entity is the foundation of reproducible research and clear scientific communication. This technical guide delves into the various synonyms and nomenclature associated with Magnesium bromide hexahydrate (MgBr₂·6H₂O), providing a comprehensive overview to ensure clarity and accuracy in its use and documentation.

Introduction to Magnesium Bromide Hexahydrate

Magnesium bromide is an inorganic compound with the chemical formula MgBr₂.[1] It is a salt of magnesium and hydrobromic acid. In its anhydrous form, it exists as a white, hygroscopic crystalline solid. However, it is most commonly encountered in its hydrated form, specifically as Magnesium bromide hexahydrate (MgBr₂·6H₂O).[2] This form incorporates six water molecules into its crystal structure and is highly soluble in water.[2][3] The hexahydrate is a colorless, monoclinic crystalline solid.[3]

The utility of magnesium bromide and its hydrated forms spans various applications, including as a catalyst in organic synthesis, a sedative in medicine, and in the preparation of other bromide compounds.[1][2] Given its diverse applications, a thorough understanding of its nomenclature is essential for navigating chemical literature, patents, and supplier catalogs.

Systematic and Common Nomenclature

The naming of chemical compounds follows established rules, primarily those set by the International Union of Pure and Applied Chemistry (IUPAC). However, common or trivial names are also prevalent in literature and commercial use.

IUPAC Nomenclature

According to IUPAC nomenclature for simple binary ionic compounds, the cation (magnesium) is named first, followed by the anion (bromide). Since magnesium typically exhibits a +2 oxidation state, the use of Roman numerals is unnecessary.[4] Therefore, the systematic name for the anhydrous form is magnesium bromide .[5]

For the hydrated form, the degree of hydration is indicated by a prefix. Consequently, the full IUPAC name for MgBr₂·6H₂O is magnesium bromide hexahydrate .[6]

An alternative, though less common, systematic name is magnesium dibromide .[1][7] The prefix "di-" indicates the presence of two bromide ions. While technically correct in describing the stoichiometry, "magnesium bromide" is the more widely accepted and less ambiguous name for this ionic compound.[4] Similarly, magnesium dibromide hexahydrate is also a valid synonym.[8]

Common and Other Names

In addition to the systematic names, several other synonyms are found in chemical literature and databases:

-

Hydrobromic acid magnesium salt : This name describes the compound in terms of its constituent acid and base.[2][9]

-

Magnesium(II) bromide : While the Roman numeral is generally omitted for Group 2 elements, this form is sometimes used to explicitly state the +2 oxidation state of magnesium.[9]

-

Bromure de magnésium (French), Bromuro de magnesio (Spanish), and Magnesiumbromid (German): These are the names of the compound in their respective languages and are often encountered in international literature and safety data sheets.[2]

It is important to distinguish between the anhydrous and hydrated forms. While "magnesium bromide" can refer to the anhydrous compound, it is sometimes used informally to refer to the hexahydrate, especially when the hydration state is not critical to the context. However, for precise scientific communication, specifying "hexahydrate" is crucial.

Chemical Identifiers

Beyond nomenclature, unique identifiers are used to unequivocally define a chemical substance.

| Identifier | Anhydrous Magnesium Bromide | Magnesium Bromide Hexahydrate |

| CAS Number | 7789-48-2[3] | 13446-53-2[3] |

| EC Number | 232-170-9[7] | 232-170-9 |

| UNII | 2VC6P60SLN[2][7] | Not separately assigned |

The CAS (Chemical Abstracts Service) number is a unique numerical identifier assigned to every chemical substance. It is a reliable way to identify a compound without ambiguity.

Distinguishing from Related Compounds

Clarity in nomenclature also requires distinguishing Magnesium bromide hexahydrate from related but distinct chemical entities.

-

Anhydrous Magnesium Bromide (MgBr₂) : As discussed, this is the water-free form of the compound.[2]

-

Other Hydrates : While the hexahydrate is the most common, other hydrates of magnesium bromide have been reported, such as a decahydrate, though its existence is debated.[3]

-

Magnesium Bromide Complexes : In organic synthesis, magnesium bromide can form complexes with solvents. For instance, Magnesium bromide ethyl etherate and Magnesium bromide tetrahydrofuran complex are distinct reagents with their own specific properties and applications.[1]

Visualization of Nomenclature Relationships

The following diagram illustrates the relationships between the core chemical entity and its various synonyms and forms.

Caption: Relationships between Magnesium bromide hexahydrate and its nomenclature.

Conclusion

A precise understanding of the synonyms for Magnesium bromide hexahydrate is crucial for effective scientific research and communication. While "magnesium bromide" is often used, specifying the hexahydrate form and utilizing unique identifiers like the CAS number ensures the highest degree of accuracy. This guide provides a foundational understanding to aid researchers in the correct identification and documentation of this important chemical compound.

References

-

Ereztech. Magnesium bromide | Magnesium dibromide | MgBr2. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 16211022, Magnesium bromide hexahydrate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 522691, Magnesium dibromide. [Link]

-

Loba Chemie. MAGNESIUM BROMIDE HEXAHYDRATE Extra Pure. [Link]

-

Gauth. What is the correct name for MgBr2? [Link]

-

CAS Common Chemistry. Magnesium bromide (MgBr2), hexahydrate. [Link]

-

Alpha Chemika. MAGNESIUM BROMIDE HEXAHYDRATE Extra Pure. [Link]

-

Wikipedia. Magnesium bromide. [Link]

-

YouTube. How to Write the Name for MgBr2. [Link]

Sources

- 1. Magnesium bromide | Magnesium dibromide | MgBr2 – Ereztech [ereztech.com]

- 2. CAS 7789-48-2: Magnesium bromide | CymitQuimica [cymitquimica.com]

- 3. Magnesium bromide - Wikipedia [en.wikipedia.org]

- 4. gauthmath.com [gauthmath.com]

- 5. youtube.com [youtube.com]

- 6. Magnesium bromide hexahydrate, 99% | Br2H12MgO6 | CID 16211022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Magnesium;dibromide | Br2Mg | CID 522691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. prochemonline.com [prochemonline.com]

- 9. Buy Magnesium bromide (MgBr2) | 7789-48-2 [smolecule.com]

Methodological & Application

Magnesium Bromide as a Catalyst in Aldol Condensation Reactions: Application Notes and Protocols

Introduction: The Enduring Significance of the Aldol Reaction

The aldol condensation stands as a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures from relatively simple carbonyl-containing precursors.[1] The reaction, in its essence, involves the nucleophilic addition of an enol or enolate to an aldehyde or ketone, yielding a β-hydroxy carbonyl compound. This versatile transformation is central to the synthesis of a vast array of natural products and active pharmaceutical ingredients (APIs). However, controlling the stereochemical outcome of the aldol reaction, particularly when two new stereocenters are formed, presents a significant synthetic challenge. The advent of Lewis acid catalysis has provided a powerful toolkit to address this challenge, offering a means to enhance reaction rates and, more importantly, to direct stereoselectivity.[2]

Among the repertoire of Lewis acids employed in organic synthesis, magnesium bromide (MgBr₂), particularly as its diethyl etherate complex (MgBr₂·OEt₂), has emerged as a mild, yet highly effective catalyst for promoting stereoselective aldol reactions.[3] Its utility is especially pronounced in reactions involving substrates capable of chelation, where the magnesium ion can orchestrate the spatial arrangement of the reactants in the transition state to favor the formation of a single diastereomer.[4]

This technical guide provides an in-depth exploration of the application of magnesium bromide as a catalyst in aldol condensation reactions. We will delve into the mechanistic underpinnings of its catalytic activity, provide detailed, field-proven protocols for its use, and present data that underscores its efficacy in achieving high levels of diastereoselectivity.

The Role of Magnesium Bromide: A Chelating Lewis Acid

Magnesium bromide functions as a Lewis acid by accepting an electron pair from the carbonyl oxygen of the aldehyde or ketone, thereby activating it towards nucleophilic attack. What sets MgBr₂ apart from many other Lewis acids is its strong propensity to form stable bidentate chelates with substrates that possess a secondary coordinating atom, such as an oxygen or nitrogen, in a suitable position (e.g., α- or β-alkoxy aldehydes).[3] This chelation locks the substrate in a rigid conformation, allowing for highly effective facial discrimination during the approach of the nucleophile.[4]

Mechanism of Chelation-Controlled Aldol Addition

In the case of a Mukaiyama-type aldol reaction between a silyl enol ether and an α-alkoxy aldehyde, the proposed mechanism involves the formation of a six-membered, chair-like transition state.[5] As illustrated in the diagram below, the magnesium ion coordinates to both the carbonyl oxygen of the aldehyde and the oxygen of the α-alkoxy group. This rigid chelate presents a sterically defined environment for the incoming silyl enol ether, leading to a highly diastereoselective carbon-carbon bond formation.[5] The anti-product is often favored in these chelation-controlled pathways, a notable contrast to the syn-selectivity frequently observed with non-chelating Lewis acids like BF₃·OEt₂.[6]

Caption: Chelation-controlled aldol reaction mechanism.

Data Presentation: Diastereoselectivity in MgBr₂-Catalyzed Aldol Reactions

The choice of catalyst can have a profound impact on the stereochemical outcome of an aldol reaction. The following table presents a comparison of the diastereoselectivity achieved with MgBr₂·OEt₂ and other magnesium salts in the direct aldol reaction of a chiral N-acyloxazolidinone. The data clearly demonstrates the high anti-selectivity attainable with magnesium bromide.[7]

| Entry | Catalyst | Solvent | Temperature (°C) | Diastereomeric Ratio (anti:syn) | Yield (%) |

| 1 | MgBr₂·OEt₂ | CH₂Cl₂ | 25 | >32:1 | 95 |

| 2 | MgI₂ | CH₂Cl₂ | 25 | 18:1 | 96 |

| 3 | Mg(OTf)₂ | CH₂Cl₂ | 25 | 2:1 | 99 |

| 4 | Mg(ClO₄)₂ | CH₂Cl₂ | 25 | 1:1 | 98 |

Data sourced from a study on diastereoselective magnesium halide-catalyzed anti-aldol reactions of chiral N-acyloxazolidinones.[7]

Experimental Protocols

The following protocols are provided as a guide for researchers. As with any chemical reaction, appropriate safety precautions should be taken, and all manipulations should be performed in a well-ventilated fume hood. Anhydrous conditions are crucial for the success of these reactions.

Protocol 1: Diastereoselective Mukaiyama Aldol Reaction of a Silyl Enol Ether with an α-Alkoxy Aldehyde

This protocol is adapted from a procedure known to produce high yields and excellent diastereoselectivity.[8]

Materials:

-

Magnesium bromide diethyl etherate (MgBr₂·OEt₂)

-

α-Alkoxy aldehyde (e.g., 2-benzyloxypropanal)

-

Silyl enol ether (e.g., (Z)-2-benzyloxy-1-methoxy-1-(trimethylsiloxy)ethene)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum under a stream of argon or nitrogen. Allow the flask to cool to room temperature under an inert atmosphere.

-

Addition of Aldehyde and Catalyst: Dissolve the α-alkoxy aldehyde (1.0 equiv) in anhydrous dichloromethane and add it to the reaction flask via syringe. Cool the solution to -78 °C using a dry ice/acetone bath. To this cooled solution, add MgBr₂·OEt₂ (3.0 equiv) in one portion. Stir the mixture for 15 minutes at -78 °C. The use of a stoichiometric amount of Lewis acid is often necessary to ensure complete chelation and high selectivity.

-

Addition of Silyl Enol Ether: Slowly add a solution of the silyl enol ether (1.2 equiv) in anhydrous dichloromethane to the reaction mixture dropwise over 20 minutes using a syringe pump. Slow addition helps to maintain a low concentration of the nucleophile, which can minimize side reactions.

-

Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 4 hours.

-

Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate while the mixture is still at -78 °C.

-

Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy carbonyl compound.

Protocol 2: General Procedure for a MgBr₂·OEt₂-Promoted Intramolecular Cyclization

This protocol provides a general framework for intramolecular reactions, which can be adapted for specific substrates.[8]

Materials:

-

Substrate for intramolecular cyclization

-

Magnesium bromide diethyl etherate (MgBr₂·OEt₂)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Deionized water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve the substrate (1.0 equiv) in anhydrous dichloromethane.

-

Cooling and Catalyst Addition: Cool the solution to -78 °C in a dry ice/acetone bath. Add MgBr₂·OEt₂ (1.3 equiv) to the stirred solution. The temperature and stoichiometry may need to be optimized for different substrates.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for an extended period (e.g., 48 hours). Monitor the reaction progress by TLC.

-

Quenching and Workup: Upon completion, quench the reaction by adding water. Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Washing and Drying: Combine the organic layers and wash with a cold saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter and concentrate the organic solution under reduced pressure. Purify the crude product by flash column chromatography.

Caption: Experimental workflow for a MgBr₂-catalyzed aldol reaction.

Expert Insights and Troubleshooting

-

Anhydrous Conditions are Paramount: Magnesium bromide is hygroscopic, and the presence of water will deactivate the catalyst and lead to lower yields and selectivity. Ensure all glassware is thoroughly dried, and use anhydrous solvents.

-

Quality of MgBr₂·OEt₂: The quality of the magnesium bromide diethyl etherate can significantly impact the reaction. It is commercially available but can also be readily prepared in the lab. If reactions are sluggish or yields are low, consider using freshly prepared or newly purchased reagent.

-

Solvent Effects: Dichloromethane is a common solvent for these reactions due to its low freezing point and ability to dissolve the reactants and catalyst. Other non-coordinating solvents may also be effective. Coordinating solvents like THF can sometimes interfere with the chelation control by competing for coordination sites on the magnesium ion.

-

Temperature Control: Maintaining a low temperature (-78 °C) is often critical for achieving high diastereoselectivity. This minimizes background uncatalyzed reactions and side reactions.

-

Substrate Scope: While highly effective for substrates with chelating groups, the stereodirecting ability of MgBr₂ may be less pronounced for substrates lacking such functionality. In such cases, other Lewis acids or catalytic systems may be more appropriate.

Conclusion

Magnesium bromide is a valuable and versatile Lewis acid catalyst for promoting aldol condensation reactions, particularly when high levels of diastereoselectivity are desired. Its ability to form rigid chelates with appropriately functionalized substrates provides a powerful strategy for controlling the stereochemical outcome of this fundamental carbon-carbon bond-forming reaction. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the potential of magnesium bromide in their synthetic endeavors.